Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate
Brand Name: Vulcanchem
CAS No.: 428473-89-6
VCID: VC6576840
InChI: InChI=1S/C12H13ClO5/c1-3-17-10-5-8(6-14)4-9(13)12(10)18-7-11(15)16-2/h4-6H,3,7H2,1-2H3
SMILES: CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)OC
Molecular Formula: C12H13ClO5
Molecular Weight: 272.68

Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate

CAS No.: 428473-89-6

Cat. No.: VC6576840

Molecular Formula: C12H13ClO5

Molecular Weight: 272.68

* For research use only. Not for human or veterinary use.

Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate - 428473-89-6

Specification

CAS No. 428473-89-6
Molecular Formula C12H13ClO5
Molecular Weight 272.68
IUPAC Name methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate
Standard InChI InChI=1S/C12H13ClO5/c1-3-17-10-5-8(6-14)4-9(13)12(10)18-7-11(15)16-2/h4-6H,3,7H2,1-2H3
Standard InChI Key PBIVURKETUVFLK-UHFFFAOYSA-N
SMILES CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate, reflects its intricate substitution pattern. The central benzene ring is functionalized at the 2-, 4-, and 6-positions with chlorine, formyl, and ethoxy groups, respectively. A methyl ester-linked acetate group extends from the phenoxy oxygen at the 1-position (Figure 1).

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₁₂H₁₃ClO₅
Molecular Weight272.68 g/mol
SMILESCCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)OC
InChIKeyPBIVURKETUVFLK-UHFFFAOYSA-N

The formyl (-CHO) and chloro (-Cl) groups confer electrophilic reactivity, while the ethoxy (-OCH₂CH₃) and ester (-COOCH₃) moieties influence solubility and steric interactions .

Crystallographic and Conformational Analysis

Though single-crystal X-ray data for this specific compound remains unpublished, analogs such as ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate (PubChem CID 4770937) exhibit planar aromatic systems with substituents oriented orthogonally to minimize steric strain . Computational models predict similar conformational behavior for the methyl variant, with the ethoxy group adopting a staggered configuration relative to the benzene plane.

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) or condensation reaction. A representative protocol involves:

  • Substrate Preparation: 2-Chloro-6-ethoxy-4-hydroxybenzaldehyde is synthesized through sequential ethoxylation and formylation of 2-chlororesorcinol.

  • Esterification: The phenolic hydroxyl group reacts with methyl bromoacetate in the presence of potassium carbonate (K₂CO₃) under refluxing methanol .

Reaction Scheme:

2-Chloro-6-ethoxy-4-hydroxybenzaldehyde+Methyl bromoacetateK₂CO₃, MeOH, refluxMethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate\text{2-Chloro-6-ethoxy-4-hydroxybenzaldehyde} + \text{Methyl bromoacetate} \xrightarrow{\text{K₂CO₃, MeOH, reflux}} \text{Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate}

Yields range from 52% to 93%, depending on reaction time, temperature, and purity of starting materials .

Optimization Strategies

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions. Methanol balances reactivity and solubility .

  • Catalysis: Gaseous HCl accelerates condensation reactions by protonating carbonyl groups, as demonstrated in the synthesis of related chromanone derivatives .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key absorption bands include:

  • 1742 cm⁻¹: Ester carbonyl (C=O) stretch.

  • 1695 cm⁻¹: Aldehyde carbonyl (C=O) stretch.

  • 1250–1050 cm⁻¹: C-O-C asymmetric stretching of ether and ester groups .

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 9.90 (s, 1H): Aldehydic proton (-CHO).

  • δ 7.90–6.60 (m, 3H): Aromatic protons (H-3, H-5, H-6).

  • δ 4.73 (s, 2H): Methylene protons (-OCH₂COO-).

  • δ 3.82 (s, 3H): Methyl ester (-COOCH₃).

  • δ 1.40 (t, 3H): Ethoxy methyl (-OCH₂CH₃) .

¹³C NMR:

  • δ 190.5: Aldehyde carbon.

  • δ 170.2: Ester carbonyl.

  • δ 112–155: Aromatic carbons .

Applications in Organic and Medicinal Chemistry

Intermediate in Heterocyclic Synthesis

The formyl group participates in cyclocondensation reactions to yield benzopyrans, quinazolines, and chromanones. For example, reaction with 7-methoxychroman-4-one under HCl gas produces cytotoxic 3-benzylidene-4-chromanones .

CompoundTargetIC₅₀/EC₅₀Source
PRIMA-1 (APR-246)Mutant p53140 nM
Nutlin-3ap53-MDM2 interaction90 nM

Comparative Analysis with Related Esters

Table 3: Structural and Functional Comparisons

PropertyMethyl 2-(2-Chloro-6-Ethoxy-4-Formylphenoxy)AcetateMethyl 2-(2-Chloro-6-Ethoxy-4-Formylphenoxy)Propanoate
Molecular FormulaC₁₂H₁₃ClO₅C₁₃H₁₅ClO₅
Molecular Weight272.68 g/mol286.71 g/mol
Ester GroupAcetate (-COOCH₃)Propanoate (-COOCH₂CH₃)
Synthetic UtilityIntermediate for heterocyclesPrecursor for prodrugs

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